![molecular formula C8H7ClN4 B1528410 4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine CAS No. 1250182-02-5](/img/structure/B1528410.png)
4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a pyrimidine derivative . It has a molecular weight of 180.59 and a molecular formula of C7H5ClN4 . It appears as an off-white solid .
Molecular Structure Analysis
The crystal structure of a similar compound, 4-(1H-imidazol-1-yl)-6-pyrimidinylferrocene, has been reported . The structure was obtained from the reaction of 4-chloro-6-pyrimidinylferrocene and 1H-imidazole .Physical And Chemical Properties Analysis
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is an off-white solid . It has a molecular weight of 180.59 and a molecular formula of C7H5ClN4 .Scientific Research Applications
Molecular Structure Analysis
Research on a closely related molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, highlighted its potential as an antihypertensive agent acting on the I1 imidazoline receptor. The molecular structure was investigated using both experimental (FT-IR, FT-Raman, NMR) and theoretical (DFT) techniques, revealing significant details about its chemical and physical properties, including molecular stability, charge distribution, and possible anti-hypertensive activity due to interactions with various proteins (Aayisha et al., 2019).
Synthesis of Optically Active Compounds
Another study demonstrated the synthesis of optically active imidazo[1,2-a]pyrimidines, derived from reactions involving a similar compound, 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine. This process yielded substituted derivatives through treatment with phosphorus oxychloride or polyphosphoric acid, highlighting a pathway to create optically active pharmaceutical intermediates (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).
Antimicrobial Activity
Research into novel 2-Thioxanthine and Dipyrimidopyridine derivatives starting from 6-amino-1-methyl-2-thiouracil followed by various chemical reactions revealed compounds with significant antimicrobial activity. This work underscores the potential of pyrimidine-based compounds in developing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).
Cytotoxic and Antimicrobial Activities
A series of pyrimidine-benzimidazol combinations were synthesized and evaluated for their cytotoxic activities against human cancer cell lines and antimicrobial activities against various strains. Some compounds exhibited significant inhibitory and cytotoxic effects, suggesting potential pharmaceutical applications (Chen et al., 2014).
properties
IUPAC Name |
4-chloro-6-imidazol-1-yl-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-11-7(9)4-8(12-6)13-3-2-10-5-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXTPIVWVLXMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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